molecular formula C9H4ClN3 B1431328 3-Chloroquinoxaline-6-carbonitrile CAS No. 1236222-48-2

3-Chloroquinoxaline-6-carbonitrile

Cat. No. B1431328
CAS RN: 1236222-48-2
M. Wt: 189.6 g/mol
InChI Key: MXTOMHUZLATQTR-UHFFFAOYSA-N
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Description

3-Chloroquinoxaline-6-carbonitrile is a chemical compound with the molecular formula C9H4ClN3 . It is used as a building block in research .


Synthesis Analysis

The synthesis of 3-Chloroquinoxaline-6-carbonitrile and its derivatives involves various methods and chemical reactions . For instance, one method involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of 3-Chloroquinoxaline-6-carbonitrile consists of a quinoxaline core with a chlorine atom at the 3rd position and a carbonitrile group at the 6th position .


Chemical Reactions Analysis

The chemical reactions of 3-Chloroquinoxaline-6-carbonitrile and its derivatives involve reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position .


Physical And Chemical Properties Analysis

3-Chloroquinoxaline-6-carbonitrile has a molecular weight of 189.6 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Safety And Hazards

The safety data sheet for 3-Chloroquinoxaline-6-carbonitrile provides information on its hazards . It’s important to handle this chemical with appropriate safety measures.

Future Directions

Quinoxaline derivatives, including 3-Chloroquinoxaline-6-carbonitrile, have potential applications in human and veterinary medicines due to their broad-spectrum biological activities . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-chloroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-5-12-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTOMHUZLATQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroquinoxaline-6-carbonitrile

Synthesis routes and methods

Procedure details

A solution of 3-oxo-3,4-dihydro-quinoxaline-6-carbonitrile (5.99 g, 35 mmol, 1.0 eq) in phosphorus oxychloride (26 mL, 280 mmol, 8.0 eq) is heated under reflux for 1 hour. Then the reaction mixture is cooled down to room temperature and the solvent is evaporated. The residue is poured into ice water, the resulting mixture is neutralized with sodium carbonate and extracted with ethyl acetate (3×50 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a crude product that is purified by column chromatography (silica gel, eluent: dichloromethane 100%) to afford 3-chloro-quinoxaline-6-carbonitrile as a white solid (5.27 g, 79% yield).
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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